molecular formula C9H14N2O3 B11789718 tert-Butyl (isoxazol-3-ylmethyl)carbamate

tert-Butyl (isoxazol-3-ylmethyl)carbamate

Cat. No.: B11789718
M. Wt: 198.22 g/mol
InChI Key: QUZZNCSIMNTFGN-UHFFFAOYSA-N
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Description

tert-Butyl (isoxazol-3-ylmethyl)carbamate is a high-purity chemical compound with the CAS Number 1526819-98-6. This reagent features a carbamate-protected amine group on a methyl linker attached to the 3-position of an isoxazole ring, yielding the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, known for its wide spectrum of biological activities. Research on isoxazole derivatives has demonstrated significant potential for therapeutic applications, including serving as anticancer , anti-inflammatory , antimicrobial , and antiviral agents. Furthermore, structurally related isoxazol-3-yl carbamates have been investigated as resistance-breaking acetylcholinesterase inhibitors for targeting malaria mosquitoes, highlighting the value of this heterocyclic core in developing agrochemicals and public health interventions . This compound is primarily used as a key synthetic building block or intermediate in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group allows for versatile manipulation in multi-step syntheses and can be readily removed under mild acidic conditions to unveil the primary amine. Researchers can leverage this molecule to develop novel bioactive compounds or as a standard in analytical method development and validation. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(1,2-oxazol-3-ylmethyl)carbamate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)10-6-7-4-5-13-11-7/h4-5H,6H2,1-3H3,(H,10,12)

InChI Key

QUZZNCSIMNTFGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC=C1

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of Tert Butyl Isoxazol 3 Ylmethyl Carbamate

Reactions of the Carbamate (B1207046) Moiety

The carbamate group, -NH-Boc, is a common protecting group for amines in organic synthesis. Its reactivity is primarily centered on the cleavage of the carbamate bond to liberate the free amine or substitution reactions at the nitrogen atom after deprotonation.

Selective Hydrolysis of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is valued for its stability in basic and nucleophilic conditions, yet it can be readily removed under acidic conditions. This selective hydrolysis, or deprotection, regenerates the primary amine, (isoxazol-3-yl)methanamine, which can then be used in subsequent synthetic steps. The process involves the acid-catalyzed cleavage of the tert-butyl-oxygen bond, which proceeds via a stable tert-butyl cation. This cation is typically scavenged by the solvent or other nucleophiles present.

Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in various organic solvents like dioxane, methanol, or ethyl acetate. fishersci.co.uknih.gov The reaction is typically rapid, often completing within a few hours at room temperature. fishersci.co.uk Milder, more selective methods have also been developed to accommodate sensitive substrates. These can include the use of Lewis acids like zinc bromide or thermal deprotection in the absence of an acid catalyst, which can be beneficial when other acid-labile groups are present in the molecule. nih.govresearchgate.net

ReagentSolventConditionsTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 1-3 h>95 fishersci.co.uk
Hydrogen Chloride (HCl)1,4-Dioxane or Ethyl AcetateRoom Temperature, 1-4 h>95 nih.govorganic-chemistry.org
Oxalyl Chloride / MethanolMethanolRoom Temperature, 1-4 h~90 nih.gov
p-Toluenesulfonic acidBall Mill (Solvent-free)Room Temperature, 10 min~99 scirp.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature, overnightHigh researchgate.net
Heat (Thermal)Methanol (Continuous Flow)150-230 °C, 30-45 min81-90 nih.gov

Nucleophilic Substitution Reactions

While hydrolysis removes the Boc group entirely, the carbamate nitrogen can also participate in nucleophilic substitution reactions to form N-substituted products. This typically requires deprotonation of the N-H bond using a strong base to generate a nitrogen anion (an amide). This anion then acts as a nucleophile, attacking an electrophile such as an alkyl halide.

Commonly used bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govnih.gov The resulting N-alkylated or N-acylated carbamate retains the Boc protecting group, which can be removed in a subsequent step if desired. This two-step sequence provides a reliable method for the synthesis of secondary amines where one of the substituents is the isoxazol-3-ylmethyl group. nih.gov

BaseElectrophile (R-X)SolventGeneral ProductReference
Sodium Hydride (NaH)Alkyl Halide (e.g., CH₃I)DMFN-alkyl-N-Boc-(isoxazol-3-ylmethyl)amine nih.gov
Potassium tert-Butoxide (t-BuOK)Alkyl Halide (e.g., Benzyl Bromide)DMSON-alkyl-N-Boc-(isoxazol-3-ylmethyl)amine nih.gov
Potassium Carbonate (K₂CO₃)Dihaloalkane (e.g., Br(CH₂)₅Br)AcetonitrileBis-N,N'-(Boc-(isoxazol-3-ylmethyl)amine)alkane nih.gov

Reaction with Electrophiles (e.g., Halogens, Nitrites, Sulfonates)

Following deprotonation with a strong base as described above, the resulting nitrogen anion of tert-butyl (isoxazol-3-ylmethyl)carbamate can react with a variety of electrophiles other than alkyl halides. This allows for the introduction of different functional groups onto the carbamate nitrogen.

For example, reaction with a sulfonyl chloride (e.g., phenylsulfonyl chloride) yields an N-sulfonylated carbamate. nih.gov This reaction is synthetically useful for creating sulfonamide derivatives, which are important structural motifs in medicinal chemistry. nih.govresearchgate.net The synthesis of tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate demonstrates a related transformation, though in this specific literature example, the isoxazole (B147169) ring is functionalized first before the sulfonamide group is introduced. nih.govresearchgate.net The general principle involves the formation of a nitrogen anion that subsequently attacks the electrophilic sulfur atom of the sulfonyl chloride.

Reagent ClassExample ElectrophileProduct Type
Sulfonyl HalidesPhenylsulfonyl chloride (PhSO₂Cl)N-Sulfonylcarbamate
Acyl HalidesAcetyl chloride (CH₃COCl)N-Acylcarbamate
IsocyanatesPhenyl isocyanate (PhNCO)Urea derivative

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of two heteroatoms, oxygen and nitrogen. chemicalbook.comclockss.org The ring is generally stable to oxidizing agents and acids but can undergo various substitution and ring-opening reactions. clockss.org

Electrophilic Aromatic Substitution Patterns

The isoxazole ring is considered a π-excessive heterocycle, making it more susceptible to electrophilic substitution than pyridine. chemicalbook.com The regioselectivity of such reactions is dictated by the electron distribution within the ring. Theoretical calculations and experimental evidence consistently show that the C4 position is the most electron-rich and thus the most favorable site for electrophilic attack. clockss.orgreddit.com

The substituent at the C3 position, the -(CH₂NHBoc) group, is generally considered to be an activating group. The tert-butyl group is weakly electron-donating through induction and hyperconjugation. stackexchange.com Therefore, in this compound, electrophilic substitution is strongly directed to the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. clockss.org For instance, reaction with iodine monochloride (ICl) is an efficient method for producing 4-iodoisoxazoles. nih.gov

ReactionReagentExpected Major ProductReference
HalogenationIodine Monochloride (ICl)tert-Butyl ((4-iodoisoxazol-3-yl)methyl)carbamate nih.gov
NitrationNitric Acid / Sulfuric Acidtert-Butyl ((4-nitroisoxazol-3-yl)methyl)carbamate clockss.org
ChloromethylationFormaldehyde / HCltert-Butyl ((4-(chloromethyl)isoxazol-3-yl)methyl)carbamate clockss.org

Nucleophilic Attack at Heterocyclic Nitrogen

The nitrogen atom in the isoxazole ring is basic, similar to the nitrogen in pyridine, although it is a weaker base. chemicalbook.comclockss.org It can react with strong electrophiles, such as alkyl halides, to form quaternary 2-alkylisoxazolium salts. clockss.org This quaternization increases the susceptibility of the ring to nucleophilic attack and can facilitate ring-opening reactions.

Furthermore, the N-O bond is the weakest linkage in the isoxazole ring. wikipedia.org This bond can be cleaved under various conditions, including reductive cleavage or in the presence of transition metals, which can proceed via oxidative addition. chemrxiv.org Under strongly basic conditions, nucleophilic attack can also initiate ring cleavage, leading to the formation of other functionalized compounds. researchgate.net This reactivity makes isoxazoles valuable synthetic intermediates for constructing other molecular scaffolds. chemicalbook.com For instance, intramolecular nucleophilic substitution can lead to the formation of fused isoxazole systems. mdpi.combeilstein-journals.org

Lithiation and Subsequent Functionalization

The isoxazole ring of this compound and its derivatives is susceptible to deprotonation by strong organolithium bases, a reaction that enables subsequent functionalization through the introduction of various electrophiles. Research into the reactivity of a closely related substrate, 5-(tert-butyloxycarbonyl)aminomethyl-3-isopropoxyisoxazole, demonstrates a regioselective lithiation at the C4 position of the isoxazole ring. researchgate.netresearchgate.net

This transformation is typically carried out at low temperatures, such as 195 K (-78 °C), to prevent side reactions and degradation of the substrate. researchgate.net The use of n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) effectively abstracts the proton from the C4 position, generating a lithiated intermediate. This nucleophilic species can then react with a suitable electrophile to introduce a new functional group onto the isoxazole core. researchgate.netnih.gov

In a representative example, the lithiated isoxazole intermediate was treated with N-fluorobenzenesulfonimide (NFSI), an electrophilic fluorinating agent. researchgate.netresearchgate.net This reaction resulted in the formation of a C-F bond at the C4 position, yielding the corresponding 4-fluoro-isoxazole derivative. researchgate.netnih.gov The reaction provides a pathway to introduce fluorine, a valuable element in medicinal chemistry, directly onto the heterocyclic scaffold. researchgate.net

Table 1: Lithiation and Fluorination of an Isoxazole Carbamate Derivative researchgate.netresearchgate.net

Starting MaterialReagentsSolventTemperatureProductYield
5-(tert-butyloxycarbonyl)aminomethyl-3-isopropoxyisoxazole1) n-BuLi 2) N-fluorobenzenesulfonimide (NFSI)THF195 K (-78 °C)tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate40%

Derivatization and Functional Group Interconversions of the Methylcarbamate Linker

The methylcarbamate linker, consisting of the methylene (B1212753) bridge (-CH2-) and the tert-butoxycarbonyl (Boc) protecting group, exhibits its own reactivity profile, although transformations directly on the linker of this specific molecule are less documented than those on the isoxazole ring.

Oxidation and Reduction Reactions

The tert-butoxycarbonyl (Boc) group is known for its stability and is generally resistant to a wide range of oxidative and reductive conditions, making it a reliable protecting group in multistep synthesis. researchgate.net

Oxidation Reactions The N-Boc group is stable against many common oxidizing agents. Specific studies detailing the oxidation of the isoxazole ring or the methylcarbamate linker of this compound are not widely reported.

Reduction Reactions The carbamate linker is robust and withstands various reductive conditions that are designed to transform other functional groups within a molecule. For instance, the Boc group remains intact during catalytic hydrogenation reactions aimed at reducing nitrile groups to primary amines. researchgate.net This stability allows for selective transformations elsewhere in a molecule without disturbing the protected amine. However, it is important to note that the isoxazole ring itself can be susceptible to reductive cleavage under certain hydrogenolysis conditions (e.g., using Raney Nickel with hydrogen), which would lead to the decomposition of the heterocyclic core.

Substitution Reactions at the Methylene Bridge

Direct substitution reactions at the methylene bridge (-CH2-) of this compound are not well-documented in the scientific literature. The protons on this methylene carbon are not sufficiently acidic to be readily removed by common bases. The use of very strong bases, such as n-BuLi, preferentially results in the deprotonation of the more acidic C4 position on the isoxazole ring, as detailed in section 3.2.3. researchgate.net Therefore, functionalization at the methylene bridge via a deprotonation-alkylation sequence is not a synthetically viable route for this compound, as reactivity on the isoxazole ring dominates.

Role As a Building Block and Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Development of Heterocyclic Scaffolds

The isoxazole (B147169) moiety within tert-butyl (isoxazol-3-ylmethyl)carbamate is not merely a static core; it can serve as a latent functional group for constructing entirely new heterocyclic systems. The weak N-O bond of the isoxazole ring is susceptible to cleavage under certain conditions, such as UV irradiation or treatment with specific reagents, which can initiate rearrangements to form different heterocycles like oxazoles via an azirine intermediate wikipedia.org.

Furthermore, the functional groups attached to the isoxazole can be manipulated to induce ring transformations. For instance, related isoxazoline-2-oxides have been shown to undergo ring transformation when treated with a Lewis acid like titanium tetrachloride, leading to the formation of novel, fused furo[3,4-d]isoxazole systems clockss.org. While not starting from the exact title compound, these reactions exemplify a key strategy where the isoxazole core is used as a springboard to access more complex, fused heterocyclic scaffolds. This approach highlights the potential of isoxazole derivatives to act as precursors to a broader family of heterocyclic structures.

Intermediate in the Synthesis of Diverse Organic Molecules

As a bifunctional building block, this compound facilitates the synthesis of a wide array of complex organic molecules. The Boc-protected amine allows for the introduction of the isoxazol-3-ylmethyl moiety into larger structures, after which the amine can be deprotected and further modified. This strategy is crucial in multi-step syntheses where precise control over reactive sites is necessary.

A pertinent example is the synthesis of tert-butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate, which begins with a closely related precursor, 5-(tert-butyloxycarbonyl)aminomethyl-3-isopropoxyisoxazole nih.gov. In this synthesis, the isoxazole ring is first functionalized, demonstrating its capacity for chemical modification while the amine remains protected. This highlights the role of the carbamate (B1207046) as an essential intermediate, enabling selective reactions on the heterocyclic ring before subsequent manipulation of the amine. This modular approach is fundamental in constructing complex molecules for various applications, including pharmaceuticals. The general utility of Boc-protected amines as intermediates is also well-established in the synthesis of drugs like the anticonvulsant Lacosamide, where a carbamate derivative serves as a key intermediate for alkylation reactions google.com.

IntermediateSynthetic Target ClassKey TransformationReference
5-(tert-butyloxycarbonyl)aminomethyl-3-isopropoxyisoxazoleFluorinated Isoxazole SulfonamidesLithiation and fluorination of the isoxazole ring nih.gov
(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterLacosamide (Anticonvulsant)Phase-transfer catalyzed alkylation google.com

Incorporation into Polycyclic and Fused Ring Systems (e.g., Benzoisoxazoles)

The isoxazole framework is a common component of polycyclic and fused ring systems, which are prevalent in pharmacologically active compounds. Fused isoxazoles, such as benzoisoxazoles, exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties mdpi.com. Synthetic strategies often involve constructing the isoxazole ring onto a pre-existing cyclic structure or, alternatively, building a new ring onto the isoxazole core.

The (isoxazol-3-ylmethyl) fragment is a key structural unit that can be incorporated into larger, fused systems. For example, research has demonstrated the synthesis of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles researchgate.net. This synthesis involves the condensation of benzo[d]isoxazol-3-yl-acetic acid with o-phenylenediamine, creating a complex polycyclic structure where the benzoisoxazole-methyl group is linked to a benzimidazole ring researchgate.net. This showcases how the core structure derived from the title compound can be integrated into sophisticated, multi-ring systems. The significance of the 3-substituted benzoisoxazole motif is further underscored by its presence in the anticonvulsant drug Zonisamide, for which benzo[d]isoxazol-3-yl-methanesulfonic acid is a key intermediate google.com.

Fused Ring SystemSynthetic StrategyResulting Scaffold
Furo[3,4-d]isoxazolesLewis acid-mediated ring transformation of isoxazoline-2-oxidesFused bicyclic heterocycle clockss.org
Isoxazole/Isoquinolinone Hybrids1,3-dipolar cycloaddition followed by Ullmann-type cyclizationFused lactam systems nih.gov
Benzo[d]isoxazol-benzimidazolesCondensation of benzo[d]isoxazol-3-yl-acetic acid with o-phenylenediaminePolycyclic aromatic system researchgate.net

Utility in the Construction of Advanced Medicinal Chemistry Scaffolds

The isoxazole nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in numerous therapeutic agents and its ability to act as a versatile scaffold nanobioletters.comnih.gov. It can serve as a bioisostere for other functional groups and participate in hydrogen bonding, which is critical for molecular recognition at biological targets. Isoxazole-containing drugs include the COX-2 inhibitor Valdecoxib and beta-lactamase-resistant antibiotics like Cloxacillin wikipedia.org.

This compound and its analogues are instrumental in building these advanced scaffolds. The synthesis of fluorinated isoxazoles containing sulfonamide functionalities provides a clear example nih.gov. Starting from a related Boc-protected aminomethyl isoxazole, chemists can construct molecules with potential antibacterial, antifungal, and anticancer activities nih.gov. The Boc-protected amine allows for the assembly of the core structure, which can later be deprotected and coupled with other fragments to build a library of potential drug candidates. Another example involves the development of potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors, where N-(5-tert-butyl-isoxazol-3-yl)-Nʹ-phenylurea derivatives have shown promise in preclinical models of acute myeloid leukemia nih.gov. These examples underscore the critical role of isoxazole carbamate building blocks in the discovery and development of novel therapeutics.

Drug/Scaffold ClassBiological Target/ActivityRole of Isoxazole Moiety
Isoxazole SulfonamidesAntibacterial, Antifungal, AnticancerCore scaffold for functionalization
N-(5-tert-butyl-isoxazol-3-yl)-Nʹ-phenylureasFLT3 Kinase InhibitionKey structural component for inhibitor binding nih.gov
ZonisamideAnticonvulsantBased on a benzoisoxazole scaffold google.com
Valdecoxib, CloxacillinAnti-inflammatory, AntibioticCore heterocyclic ring in active pharmaceutical ingredients wikipedia.org

Advanced Spectroscopic Characterization and Structural Analysis of Isoxazolylcarbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tert-Butyl (isoxazol-3-ylmethyl)carbamate, both ¹H and ¹³C NMR spectra offer definitive confirmation of its molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a study conducted in deuterated dimethyl sulfoxide (DMSO-d6) at 500 MHz, the following chemical shifts and multiplicities were observed for this compound rsc.org:

A multiplet at 8.79 ppm is assigned to the proton on the isoxazole (B147169) ring (CH-isoxaz).

A broad singlet between 7.43 and 7.35 ppm corresponds to the amine proton (NH) of the carbamate (B1207046) group.

A singlet at 6.42 ppm is attributed to the other proton on the isoxazole ring.

A multiplet observed between 4.20 and 4.19 ppm represents the methylene (B1212753) protons (CH₂) adjacent to the isoxazole ring and the carbamate nitrogen.

A sharp singlet at 1.39 ppm, integrating to nine protons, is characteristic of the tert-butyl group (CH₃-Boc).

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical environments of the carbon atoms within the molecule. The spectrum for this compound, recorded at 125 MHz in DMSO-d6, reveals the following key resonances rsc.org:

Signals at 161.5 and 159.8 ppm are assigned to the carbon atoms of the isoxazole ring.

The peak at 155.7 ppm corresponds to the carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group.

The signal at 103.8 ppm is attributed to the third carbon atom within the isoxazole ring.

A resonance at 78.3 ppm is characteristic of the quaternary carbon of the tert-butyl group.

The peak at 35.5 ppm represents the methylene carbon (CH₂).

The signal at 28.2 ppm corresponds to the three equivalent methyl carbons of the tert-butyl group.

These distinct signals in both the ¹H and ¹³C NMR spectra collectively confirm the successful synthesis and structural integrity of this compound.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

Technique Chemical Shift (δ, ppm) Multiplicity / Assignment
¹H NMR (500 MHz) 8.79 m, CH-isoxaz
7.43–7.35 brs, NH
6.42 s, CH-isoxaz
4.20–4.19 m, CH₂
1.39 s, C(CH₃)₃
¹³C NMR (125 MHz) 161.5 C-isoxaz
159.8 C-isoxaz
155.7 C=O
103.8 C-isoxaz
78.3 C (CH₃)₃
35.5 CH₂
28.2 C(C H₃)₃

Mass Spectrometry (MS) Applications (APCI, LC-MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. For isoxazolylcarbamates, techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

LC-MS: This hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures and confirming the identity of synthesized compounds. In the characterization of this compound and its derivatives, an Agilent 1200 HPLC system equipped with a mass-selective detector has been utilized rsc.org. This setup allows for the simultaneous assessment of purity and confirmation of molecular weight.

APCI: APCI is a soft ionization technique often used for compounds that are less polar and thermally stable. While specific APCI mass spectrometry data for this compound is not detailed in the available literature, the technique has been successfully applied to closely related analogues. For instance, the analysis of 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylic acid using APCI-MS showed a found m/z value of 241.2, which corresponds to the [M+H]⁺ ion (calculated for C₁₀H₁₃N₂O₅: 241.1), thereby confirming its structure rsc.org. This demonstrates the utility of APCI-MS for the structural verification of this class of compounds.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unequivocal proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. This technique offers detailed insights into bond lengths, bond angles, and intermolecular interactions.

While X-ray crystallography is a definitive method for structural analysis, specific crystallographic data for this compound is not available in the reviewed scientific literature. However, the crystal structures of related substituted isoxazole derivatives have been reported, revealing important conformational features that may be extrapolated to the target compound rsc.org.

The analysis of intramolecular torsion angles and bond lengths is contingent upon the availability of a solved crystal structure. Without experimental crystallographic data for this compound, a detailed discussion of these parameters is not possible.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for determining the purity of chemical compounds and for monitoring the progress of chemical reactions.

For the analysis of this compound, a specific HPLC method has been employed. The analysis is performed on an Agilent 1200 HPLC system using a Poroshell 120 SB-C18 column (4.6 mm × 30 mm) rsc.org. The separation is achieved using a gradient elution system with two mobile phases:

Eluent A: A mixture of acetonitrile and water (99:1) with 0.1% formic acid.

Eluent B: Water with 0.1% formic acid.

This method allows for the effective separation of the target compound from starting materials, byproducts, and other impurities, ensuring an accurate assessment of its purity. The retention time of the major signal is used to identify and quantify the compound rsc.org.

Table 2: HPLC Method Parameters for the Analysis of this compound

Parameter Specification
Instrument Agilent 1200 HPLC system
Column Poroshell 120 SB-C18, 4.6 mm x 30 mm
Eluent A Acetonitrile–water (99:1) with 0.1% Formic Acid
Eluent B Water with 0.1% Formic Acid

Theoretical and Computational Investigations of Tert Butyl Isoxazol 3 Ylmethyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. For isoxazole (B147169) derivatives, Density Functional Theory (DFT) has been employed to investigate their electronic structure. researchgate.net Such studies typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.

The HOMO is likely to be localized on the more electron-rich parts of the molecule, potentially involving the carbamate (B1207046) group and the methyl linker, while the LUMO is expected to be distributed over the electron-deficient isoxazole ring. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Characteristic for tert-Butyl (isoxazol-3-ylmethyl)carbamate
HOMO Localization Expected on the carbamate and methyl regions
LUMO Localization Expected on the isoxazole ring
HOMO-LUMO Gap Moderate, suggesting reasonable stability
Electrostatic Potential Negative potential around the oxygen and nitrogen atoms of the isoxazole and carbamate groups; Positive potential around the hydrogen atoms

These predicted properties suggest that the compound could participate in various chemical transformations, with the isoxazole ring being susceptible to nucleophilic attack and the carbamate group potentially influencing interactions with biological macromolecules.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling, and specifically molecular docking, are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. Numerous studies have demonstrated the utility of docking for isoxazole derivatives in identifying potential therapeutic targets. nih.govorientjchem.org These studies have explored their potential as inhibitors for various enzymes, including those involved in inflammation and cancer. nih.govorientjchem.org

For this compound, molecular docking studies could be performed to screen for potential biological targets. The process would involve generating a 3D model of the compound and "docking" it into the binding sites of a library of known protein structures. The binding affinity is then estimated using a scoring function that considers factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

The structural motifs of this compound suggest several possibilities for interaction with biological targets. The isoxazole ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The oxygen and nitrogen atoms of both the isoxazole and carbamate moieties can act as hydrogen bond acceptors, while the N-H group of the carbamate can act as a hydrogen bond donor. The bulky tert-butyl group can engage in hydrophobic interactions.

Table 2: Potential Interactions in Molecular Docking Studies

Functional GroupPotential Type of Interaction with Biological Targets
Isoxazole Ring π-π stacking, hydrogen bonding (acceptor)
Carbamate Group Hydrogen bonding (donor and acceptor)
tert-Butyl Group Hydrophobic interactions
Methyl Linker Van der Waals interactions

By identifying proteins with which this compound is predicted to bind with high affinity, molecular docking can generate hypotheses about its potential biological activity and guide the design of in vitro and in vivo experiments.

Conformational Analysis through Computational Methods

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For this compound, the flexibility of the single bonds connecting the isoxazole ring, the methyl group, and the carbamate allows for a range of possible conformations.

A key aspect of the conformational landscape of this molecule is the orientation of the tert-butoxycarbonyl (Boc) group. Computational studies on Boc-protected amino acids have shown that the urethane (B1682113) amide bond can adopt both cis and trans conformations, with the trans conformation generally being slightly more stable. researchgate.net However, the energy difference between the two is often small, meaning that both conformations could be populated at room temperature. researchgate.net

Computational methods such as molecular mechanics or DFT can be used to perform a systematic conformational search. This involves rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The results of such a search would provide a potential energy surface, indicating the low-energy conformers and the energy barriers between them.

Table 3: Key Rotatable Bonds for Conformational Analysis

BondDescriptionExpected Influence on Conformation
Isoxazolyl-CH2 Bond connecting the isoxazole ring and the methyl linkerDetermines the orientation of the isoxazole ring relative to the rest of the molecule
CH2-NH Bond connecting the methyl linker and the carbamate nitrogenInfluences the overall shape and accessibility of the carbamate group
N-C(O) The urethane amide bondCan exist in cis or trans conformations, significantly impacting the overall 3D structure

Understanding the preferred conformations of this compound is crucial, as only specific conformations may be able to fit into the binding site of a biological target and elicit a biological response.

Applications in Medicinal Chemistry Research and Molecular Design

Mechanistic Investigations of Molecular Target Interactions

The isoxazole (B147169) carbamate (B1207046) scaffold is a key component in the design of molecules aimed at elucidating the mechanisms of interaction with various biological targets, including enzymes, cellular signaling proteins, and receptors.

The isoxazole moiety is a recognized pharmacophore in the development of enzyme inhibitors. frontiersin.org Derivatives of isoxazole carbamates have been investigated as inhibitors of various enzymes. For instance, isoxazole-based compounds have been synthesized and evaluated for their inhibitory activity against enzymes such as carbonic anhydrase, which is implicated in several human malignancies. bldpharm.com In such studies, the isoxazole core can interact with the active site of the enzyme, and modifications to the scaffold allow for the exploration of binding modes and the rational design of more potent inhibitors. bldpharm.com

A series of novel 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues were synthesized and evaluated as antagonists of Exchange proteins directly activated by cAMP (EPAC), demonstrating the utility of the isoxazole scaffold in targeting specific enzyme-regulated pathways. thermofisher.com

The following table presents data on the enzyme inhibitory activity of representative isoxazole derivatives.

Compound Class Target Enzyme Key Findings
Isoxazole Derivatives Carbonic Anhydrase IX Identified compounds with significant inhibitory activity, with IC50 values in the micromolar range. bldpharm.com
2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanides EPAC Discovered potent antagonists with low micromolar inhibitory activity. thermofisher.com

The isoxazole carbamate scaffold is also integral to the synthesis of molecules designed to modulate cellular signaling pathways, which are often dysregulated in disease states. Research has shown that isoxazole derivatives can influence pathways involved in cell division, apoptosis, and inflammation. mdpi.comcellsignal.com

For example, novel synthetic isoxazole derivatives have been shown to exhibit pro-apoptotic activity and inhibit tumor cell growth by potentially modulating signaling pathways that control cell survival and proliferation. cellsignal.com Furthermore, isoxazole-based inhibitors of Casein Kinase 1 (CK1) have been developed, an enzyme family that plays a crucial role in diverse signaling pathways, including those related to cancer and neurodegenerative diseases. mdpi.com

The isoxazole ring system is a key feature in the design of ligands for various receptors. The development of trisubstituted isoxazoles as selective allosteric modulators for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) highlights the potential of this scaffold in creating molecules that can fine-tune receptor activity. nih.gov Allosteric modulation offers a promising therapeutic strategy, and the isoxazole core provides a foundation for developing ligands with high specificity and efficacy.

Additionally, isoxazole derivatives have been explored as modulators of AMPA receptors, which are critical in neurotransmission, indicating the scaffold's utility in neuroscience research. nih.gov

Scaffold for Bioactive Molecule Development

The chemical tractability of tert-butyl (isoxazol-3-ylmethyl)carbamate makes it an excellent starting material for the generation of libraries of compounds for drug discovery programs.

In the early stages of drug discovery, the identification of lead compounds with desirable biological activity is paramount. The isoxazole carbamate structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov By using this compound as a core, medicinal chemists can synthesize a diverse range of derivatives and screen them for activity against various diseases.

The process of lead optimization involves modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The isoxazole ring and the carbamate linker in this compound offer multiple points for chemical modification, allowing for systematic exploration of the chemical space around the core structure.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The synthesis of a series of analogues from a common scaffold is a key strategy in SAR investigations. This compound provides a convenient starting point for such studies. eurekaselect.com

For instance, SAR studies on isoxazole-based inhibitors of VEGFR2, a key target in cancer therapy, have been conducted to identify the structural features necessary for potent and selective inhibition. Similarly, SAR studies of trisubstituted isoxazoles have led to the optimization of allosteric ligands for RORγt with improved potency and selectivity. nih.gov These studies are crucial for the rational design of new and more effective therapeutic agents.

The table below summarizes representative SAR studies involving isoxazole-based scaffolds.

Scaffold/Series Target Outcome of SAR Studies
Trisubstituted Isoxazoles RORγt Optimization led to compounds with a ~10-fold increase in potency and a good selectivity profile. nih.gov
Isoxazole-based Carboxamides, Ureates, and Hydrazones VEGFR2 Identification of potent inhibitors with IC50 values in the nanomolar range.

Utility in Developing Prodrug Moieties for Enhanced Delivery in Research Models

The tert-butyl carbamate (Boc) group is a widely utilized protecting group in organic synthesis, particularly for amines. genscript.com Its role, however, can extend beyond a mere synthetic handle into the realm of prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, and metabolic stability.

The Boc group in this compound masks the primary amine of the isoxazol-3-ylmethylamine core. This has several implications for its potential use as a prodrug moiety in research models:

Metabolic Lability: The Boc group is known to be labile under acidic conditions. wikipedia.orgresearchgate.net While robust in neutral or basic environments, it can be cleaved by acids or enzymatically to release the free amine. nih.gov In a research context, this allows for the controlled release of the active amine-containing compound in vivo, enabling studies on its specific targets and effects.

Increased Stability: Protecting the amine function can prevent it from undergoing metabolic degradation pathways, such as oxidation, that might otherwise deactivate the parent molecule before it reaches its intended target. biointerfaceresearch.com Studies on Boc-protected proline-containing monoamines have shown that this modification can significantly increase their stability in blood plasma, a crucial factor for reaching biological targets. biointerfaceresearch.com

This pro-prodrug approach allows researchers to administer a more stable and potentially more permeable compound, which then serves as a source for the active agent at or near the site of action. mdpi.com

Research into Specific Molecular Target Classes (Exemplified by Related Compounds)

The tert-butyl isoxazole scaffold is a key component in a variety of biologically active molecules. Research has demonstrated its utility in designing inhibitors for kinases and modulators for ion channels, highlighting the versatility of this chemical motif.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation of hematopoietic stem cells. nih.gov Activating mutations in FLT3, particularly internal tandem duplication (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. drugbank.com This has made FLT3 a key therapeutic target for AML.

Research has identified a class of potent FLT3 inhibitors based on an N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold. nih.govresearcher.life These compounds are structurally related to the title compound, sharing the core tert-butyl isoxazole moiety. Structure-activity relationship (SAR) studies have shown that this group is crucial for the high potency of these inhibitors. nih.gov

One of the most prominent examples is Quizartinib (AC220), a highly potent and selective FLT3 inhibitor that incorporates the N-(5-tert-butyl-isoxazol-3-yl) fragment. acs.orgnih.gov The co-crystal structure of Quizartinib bound to the FLT3 kinase domain reveals that the inhibitor binds to an inactive "DFG-out" conformation of the kinase. nih.govrcsb.org This binding mode is key to its high potency against both wild-type FLT3 and the clinically significant FLT3-ITD mutant. nih.govnih.gov Studies have demonstrated that Quizartinib and its active metabolite, AC886, potently inhibit FLT3 phosphorylation with IC₅₀ values below 1 nM. nih.gov

Further research into this chemical class has led to the discovery of novel analogs with significant antitumor activity in preclinical models. For instance, the compound N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) was found to inhibit FLT3 phosphorylation, induce apoptosis, and lead to complete tumor regression in an MV4-11 xenograft model of AML. nih.gov

CompoundTarget Cell LineBiological Activity (IC₅₀)Reference
Quizartinib (AC220)MV4-11 (FLT3-ITD)<1 nM nih.gov
AC886 (Quizartinib Metabolite)MV4-11 (FLT3-ITD)<1 nM nih.gov
Compound 16iMV4-11 (FLT3-ITD)2.7 nM nih.gov

GABAA (γ-aminobutyric acid type A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. They are composed of five subunits, and the specific subunit composition determines their pharmacological properties. Receptors containing the α5 (alpha5) subunit are primarily expressed in the hippocampus, a brain region critical for learning and memory. researchgate.netnih.gov

This specific localization has led to the hypothesis that selectively modulating α5-containing GABAA receptors could enhance cognitive function without causing the side effects (like sedation or anxiety) associated with non-selective GABAA receptor modulators such as benzodiazepines. researchgate.net Specifically, compounds that act as inverse agonists at the α5 subunit are sought as potential cognitive enhancers. nih.govacs.org An inverse agonist binds to the same site as an agonist but produces the opposite pharmacological response.

Research in this area has identified compounds with a tert-butyl isoxazole moiety that act as selective inverse agonists for the α5-GABAA receptor subtype. These molecules have been shown to enhance cognitive performance in rodent models of learning and memory, such as the Morris water maze, without being proconvulsant or anxiogenic. nih.govresearchgate.net For example, the compound α5IA was found to be a selective inverse agonist for α5-containing GABAA receptors and significantly improved performance in a rat hippocampal-dependent memory task. nih.govresearchgate.net These findings support the GABAA α5-subtype as a novel target for developing treatments for cognitive deficits. nih.gov

Exploration of Conformational Rigidity and Protective Group Influence on Molecular Interactions

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. The tert-butyl group is a common motif in medicinal chemistry used to impart steric bulk and restrict the conformational flexibility of a molecule. chemrxiv.org Its large size can "lock" flexible ring systems into a preferred conformation, which can be advantageous for optimizing binding to a specific protein pocket. chemistryschool.netlibretexts.org

In this compound, the Boc protecting group introduces a bulky tert-butyl moiety. This group influences the molecule's properties in several ways:

Steric Shielding: The tert-butyl group can sterically hinder the adjacent carbamate linkage and isoxazole ring, protecting them from metabolic enzymes and influencing their interaction with molecular targets.

Conformational Restriction: The presence of the Boc group can limit the number of accessible conformations for the side chain. NMR studies of other Boc-protected compounds have shown the presence of distinct cis and trans carbamate rotamers, indicating a significant energy barrier to rotation around the carbamate C-N bond, which is influenced by the steric bulk of the tert-butyl group. nih.gov

Solubility and Crystal Packing: The nonpolar nature of the tert-butyl group can affect the molecule's solubility and how it packs in a crystal lattice. X-ray crystallography studies on related molecules show that bulky groups can amplify internal conformational effects and drive specific intermolecular interactions that stabilize the crystal structure. researchgate.net

The interplay between the planar, aromatic isoxazole ring and the bulky, flexible carbamate side chain creates a molecule with distinct regions of rigidity and constrained flexibility. This balance is a key consideration in molecular design, as it dictates how the molecule can adapt its shape to fit into a binding site and present its key interacting groups (e.g., hydrogen bond donors and acceptors) in an optimal orientation.

Analog Synthesis and Comparative Studies

Synthesis of Structurally Related Isoxazolylcarbamate Analogs

The synthesis of isoxazolylcarbamates and their analogs is achieved through various chemical pathways, often starting from corresponding isoxazole (B147169) carboxylic acids or their derivatives. These methods allow for the introduction of diverse substituents on both the isoxazole ring and the carbamate (B1207046) functional group, enabling the creation of a library of structurally related compounds for further study.

One prominent synthetic route involves the conversion of 5-aryl-isoxazole-3-carboxylic acids into corresponding carbonyl azides. researchgate.net These azide (B81097) intermediates are then reacted with phenols to yield aryl (isoxazol-3-yl)carbamates. researchgate.net For example, Phenyl (5-phenylisoxazol-3-yl)carbamate and Phenyl [5-(p-tolyl)isoxazol-3-yl]carbamate have been successfully synthesized using this multi-step cascade transformation. researchgate.net The reaction typically begins with the accessible 5-phenyl or 5-(p-tolyl)isoxazol-3-carboxylic acids, which are converted to the azide form before reacting with phenol (B47542). researchgate.net

Another synthetic strategy allows for modification of the carbamate's nitrogen atom. For instance, the synthesis of tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate was achieved by treating its carbamate precursor with N-fluorobenzenesulfonimide (NFSI). researchgate.net This demonstrates a method for introducing a sulfonyl group to the carbamate nitrogen, creating a sulfonamide functionality. researchgate.net

Furthermore, research into related isoxazole-containing compounds, such as N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, involves designing and synthesizing a series of analogs to explore their biological activities. nih.gov While these are ureas, the synthetic principles for creating a library of substituted isoxazole compounds are relevant.

The table below summarizes synthetic pathways for various isoxazolylcarbamate analogs.

Starting MaterialKey IntermediateReagentsProduct
5-Phenylisoxazol-3-carboxylic acid5-Phenylisoxazole-3-carbonyl azide1. Cascade transformation reagents 2. PhenolPhenyl (5-phenylisoxazol-3-yl)carbamate researchgate.net
5-(p-tolyl)isoxazole-3-carboxylic acid5-(p-tolyl)isoxazole-3-carbonyl azide1. Cascade transformation reagents 2. PhenolPhenyl [5-(p-tolyl)isoxazol-3-yl]carbamate researchgate.net
Carbamate precursorNot applicableN-fluorobenzenesulfonimide (NFSI), THFtert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate researchgate.net

Comparative Analysis of Reactivity and Synthetic Efficiency Across Analogs

The efficiency and reaction kinetics of isoxazolylcarbamate synthesis can be significantly influenced by the choice of reagents and the electronic properties of the substrates. Comparative studies have highlighted these differences, providing valuable insights for optimizing synthetic protocols.

In the synthesis of aryl carbamates from azolyl-carbonyl azides, the reactivity of the phenolic component is a critical factor. researchgate.net A direct comparison between phenol and p-fluorophenol in the synthesis of an isothiazolylcarbamate analog revealed a substantial difference in reaction time. researchgate.net The reaction to form 5-(benzylsulfanyl)-4-chloroisothiazolylcarbamate was complete in just 30 minutes when using the more reactive p-fluorophenol, whereas the same reaction with phenol required 4 hours to complete. researchgate.net This enhanced reactivity of p-fluorophenol is attributed to its electronic properties, which facilitate the reaction with the azide intermediate. researchgate.net

The yields of subsequent reactions using these carbamate intermediates are also noteworthy. The aryl (isoxazol-3-yl)carbamates serve as precursors for producing isoxazolylureas by reacting them with various amines. researchgate.net This two-step process, where the carbamate is first formed and then reacted with an amine, has been shown to produce 5-arylisoxazolylureas in good yields, generally ranging from 61% to 82%. researchgate.net

The table below provides a comparative overview of reaction parameters.

Azide IntermediatePhenolic ReagentReaction TimeProduct
5-(Benzylsulfanyl)-4-chloroisothiazolyl azidePhenol4 hoursPhenyl [5-(benzylsulfanyl)-4-chloroisothiazol-3-yl]carbamate researchgate.net
5-(Benzylsulfanyl)-4-chloroisothiazolyl azidep-Fluorophenol30 minutesp-Fluorophenyl [5-(benzylsulfanyl)-4-chloroisothiazol-3-yl]carbamate researchgate.net

Structure-Property Relationship (SPR) Investigations on Substituted Isoxazolylcarbamates

In studies of related N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, SAR investigations focused on modifications to fused ring systems attached to the phenylurea moiety. nih.gov These studies led to the discovery of compounds with high potency and inhibitory activity against specific biological targets like the FMS-like tyrosine kinase 3 (FLT3). nih.gov For example, the introduction of a 7-methoxyimidazo[1,2-a]pyridin-2-yl group resulted in a compound, 16i , with desirable properties including acceptable aqueous solubility and a favorable pharmacokinetic profile. nih.gov This highlights the significant impact that distal ring substitutions can have on the physicochemical and biological properties of the molecule. nih.gov

Similarly, SAR analysis of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogs revealed that modifications at several positions are key to optimizing activity. nih.gov The research indicated that further substitutions at the 3-, 4-, and 5-positions of the phenyl ring, as well as at the 5-position of the isoxazole ring, could lead to the development of more potent antagonists of Exchange proteins directly activated by cAMP (EPAC). nih.gov This suggests that both the isoxazole core and the peripheral phenyl group are critical areas for modification to fine-tune the compound's interaction with its target. nih.gov

The following table summarizes key SPR findings for substituted isoxazole analogs.

Core StructurePosition of ModificationEffect of SubstitutionReference
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylureaPhenyl ring (fused ring system)Introduction of a 7-methoxyimidazo[1,2-a]pyridin-2-yl group led to high potency and improved solubility. nih.gov
2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanidePhenyl ring (3-, 4-, 5-positions)Modifications may lead to more potent EPAC antagonists. nih.gov
2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanideIsoxazole ring (5-position)Modifications may allow for the development of more potent EPAC antagonists. nih.gov

Comparative Studies on Molecular Interaction Profiles of Analogs

The three-dimensional structure and intermolecular interactions of isoxazolylcarbamate analogs are fundamental to their physical properties and biological function. X-ray crystallography and molecular modeling studies provide detailed insights into the conformational preferences and interaction profiles of these molecules.

The crystal structure of tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate reveals specific conformational and bonding characteristics. researchgate.net The sulfonamide functional group adopts a particular conformation with C—S—N—C torsion angles of 111.2 (3)° and -70.0 (4)°. researchgate.net The isoxazole ring itself is nearly planar with the sulfonyl-bound phenyl ring, forming a dihedral angle of 10.9 (3)°. researchgate.net

The molecular packing of this analog is stabilized by a network of weak, non-classical C—H⋯O hydrogen bonds. researchgate.net Notably, a carbonyl oxygen atom acts as a bifurcated acceptor for hydrogen bonds from two different carbon donors (C10 and C24), forming R¹₂(8) ring motifs. researchgate.net These interactions create chains and ultimately a weakly interacting three-dimensional network in the solid state. researchgate.net Such detailed structural information is vital for understanding how different analogs might pack in a crystal lattice or interact with a biological receptor. The specific nature of these weak interactions can influence properties like solubility and melting point and is critical for rational drug design.

The table below details the specific molecular interactions and geometric parameters for the analyzed analog.

Interaction / ParameterAtoms InvolvedValue / Description
Torsion AngleC19—S18—N11—C10111.2 (3)° researchgate.net
Torsion AngleC19—S18—N11—C12-70.0 (4)° researchgate.net
Dihedral AngleIsoxazole ring & Phenyl ring10.9 (3)° researchgate.net
Hydrogen BondingC—H⋯OForms R¹₂(8) ring motifs and C(5), C(8), and C(9) chains, creating a 3D network. researchgate.net
Bond LengthS=O1.403 (3) Å and 1.433 (3) Å researchgate.net
Bond LengthS—N1.672 (4) Å researchgate.net

Emerging Research Avenues and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for isoxazole (B147169) derivatives often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.com In response, the development of green and sustainable synthetic methods is a paramount future direction. Research is increasingly focused on methodologies that align with the principles of green chemistry, enhancing efficiency while minimizing environmental impact. mdpi.comnih.gov

Key areas of development include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating organic reactions. mdpi.com Ultrasound irradiation can significantly reduce reaction times, improve yields, and enable the use of greener solvents like water. mdpi.comnih.gov For instance, one-pot, multi-component reactions under ultrasonic conditions have been successfully employed for the synthesis of complex isoxazole sulfonamides. mdpi.com

Metal-Free Catalysis: While metal catalysts are effective, they can be costly, toxic, and difficult to remove from the final product. nih.gov Future research will likely prioritize the development of metal-free synthetic routes. rsc.org This includes the use of organocatalysts or catalyst-free conditions, often facilitated by microwave or ultrasound energy. mdpi.comnih.gov

One-Pot and Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine multiple reactants in a single step to form a complex product, reducing waste and simplifying purification. mdpi.comresearchgate.net The application of MCRs to the synthesis of isoxazole libraries from simple precursors is a growing area of interest. mdpi.com

Synthetic ApproachKey AdvantagesRepresentative Research Focus
Ultrasound Irradiation Reduced reaction times, increased yields, use of green solvents. mdpi.comnih.govOne-pot, multi-component synthesis of 3,5-disubstituted isoxazoles in water. mdpi.com
Metal-Free Synthesis Avoids toxic metal catalysts, reduces cost and waste. nih.gov1,3-dipolar cycloaddition reactions using mild bases and green solvents. rsc.org
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields. nih.govSolvent-free synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov

Advanced Structural Modifications and Derivatization for Enhanced Research Utility

The core structure of tert-butyl (isoxazol-3-ylmethyl)carbamate offers multiple sites for modification, allowing for the creation of diverse derivatives with tailored properties. Advanced structural modifications are crucial for enhancing biological activity, selectivity, and pharmacokinetic profiles. rsc.orgnih.gov

Future derivatization strategies will likely focus on:

Regioselective Functionalization: Developing methods to selectively introduce functional groups at specific positions on the isoxazole ring is key to fine-tuning molecular properties. rsc.org This allows for systematic structure-activity relationship (SAR) studies. nih.gov

Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other heterocycles like oxazoles, imidazoles, or pyrazoles. daneshyari.comrsc.org Exploring these replacements can lead to compounds with improved efficacy and reduced toxicity.

Introduction of Fluorine: The incorporation of fluorine atoms into organic molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity. nih.gov The synthesis of fluorinated isoxazole derivatives is a promising strategy for developing novel therapeutic agents. nih.govresearchgate.net

Solid-Phase Synthesis: The use of solid-phase synthesis techniques can facilitate the rapid generation of libraries of isoxazole-based compounds, such as amino acids, for screening and optimization. acs.org

Integration with High-Throughput Screening in Early-Stage Drug Discovery Research

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of vast compound libraries to identify potential drug candidates. ewadirect.com The isoxazole scaffold, and by extension building blocks like this compound, are well-suited for HTS campaigns due to their synthetic tractability and diverse biological activities. nih.govrsc.org

Future directions in this area include:

Library Design and Synthesis: Creating large, diverse libraries of isoxazole derivatives is a primary goal. The focus will be on designing libraries that cover a broad chemical space to maximize the chances of identifying hits against various biological targets.

Target Identification: HTS can be used not only to find active compounds but also to identify new biological targets for therapeutic intervention. ewadirect.com Isoxazole libraries can be screened against panels of proteins to uncover novel interactions.

Fragment-Based Drug Discovery (FBDD): The isoxazole moiety can be used as a starting fragment in FBDD, where small, low-affinity compounds are identified and then optimized into more potent leads.

Exploration of Catalytic Applications (e.g., Organocatalysis)

While isoxazoles are primarily known for their medicinal applications, their unique electronic and structural features suggest potential in the field of catalysis. The exploration of isoxazole-containing compounds as catalysts, particularly in organocatalysis, represents a novel research frontier.

Potential applications include:

Asymmetric Catalysis: Chiral isoxazole derivatives could be designed to act as organocatalysts in asymmetric reactions, providing an efficient method for producing enantiomerically pure compounds. Research has shown that chiral phosphoric acid catalysts can effectively enable the atroposelective arylation of aminoisoxazoles. researchgate.net

Scaffolds for Ligand Development: The isoxazole ring can serve as a rigid scaffold for the development of new ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms can act as coordination sites for metal ions.

Eco-Friendly Catalysts: Organocatalysts are often considered more environmentally friendly than their metal-based counterparts. researchgate.net The development of isoxazole-based organocatalysts, such as those derived from glutamic acid, aligns with the principles of sustainable chemistry. researchgate.net

Synergistic Application of Computational Chemistry in Rational Compound Design and Optimization

Computational chemistry and in-silico methods are indispensable tools for accelerating the drug discovery process. frontiersin.orgnih.gov Their integration with synthetic chemistry allows for the rational design and optimization of new molecules, saving time and resources.

Future applications in the context of this compound and its derivatives include:

Molecular Docking: In-silico docking studies can predict the binding modes and affinities of isoxazole derivatives with specific protein targets, such as cyclooxygenases (COX) or various kinases. frontiersin.orgnih.govacs.org This helps in prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to rationalize the interactions and stability of the bound compound. frontiersin.orgnih.gov

Pharmacokinetic (ADME) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new isoxazole analogs. frontiersin.orgnih.gov This allows for the early identification of candidates with favorable drug-like properties.

Structure-Activity Relationship (SAR) Studies: In-silico methods are used to build predictive SAR models, which can guide the design of new derivatives with enhanced potency and selectivity. frontiersin.orgnih.govnih.gov

Computational TechniqueApplication in Isoxazole ResearchPotential Outcome
Molecular Docking Predicting binding modes of isoxazole inhibitors in enzyme active sites (e.g., COX-2, CA IX). frontiersin.orgacs.orgIdentification of key interactions; prioritization of synthetic targets.
Molecular Dynamics Simulating the stability and dynamics of isoxazole-protein complexes. frontiersin.orgnih.govUnderstanding the time-evolved mode of interaction and binding stability.
SwissADME Prediction Assessing drug-likeness, pharmacokinetic profiles, and water solubility. frontiersin.orgnih.govEarly-stage filtering of compounds with poor drug-like properties.
DFT Calculations Analyzing molecular structures, reactivity, and electronic properties. researchgate.netGaining insights into the fundamental properties of novel derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl (isoxazol-3-ylmethyl)carbamate, and how can reaction conditions be standardized to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic addition-elimination between isoxazole-3-methylamine and tert-butyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine). Key steps include:

  • Maintaining anhydrous conditions to prevent hydrolysis of the carbamate .
  • Using a molar ratio of 1:1.2 (amine:chloroformate) to drive the reaction to completion.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    • Data : Typical yields range from 65–85%, with purity >95% confirmed by HPLC or NMR .

Q. How can researchers confirm the structural identity and purity of tert-Butyl (isoxazol-3-ylmethyl)carbamate?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) should show characteristic peaks:
  • tert-Butyl group: δ 1.45 ppm (s, 9H).
  • Isoxazole protons: δ 6.30–8.50 ppm (split based on substitution) .
  • Mass Spectrometry (MS) : ESI+ should display [M+H]+^+ at m/z = 227.1 (C10_{10}H16_{16}N2_2O3_3).
  • FT-IR : Confirm carbamate C=O stretch at ~1700 cm1^{-1} and N-H stretch at ~3350 cm1^{-1} .

Q. What are the stability considerations for tert-Butyl (isoxazol-3-ylmethyl)carbamate under varying storage conditions?

  • Key Findings :

  • Thermal Stability : Stable at ≤25°C for >6 months in inert atmospheres. Degrades at >40°C via carbamate hydrolysis .
  • Light Sensitivity : UV exposure induces decomposition (t1/2_{1/2} = 14 days under ambient light). Store in amber vials .
  • Humidity : Hydrolysis accelerates in >60% relative humidity (RH). Use desiccants (e.g., silica gel) for long-term storage .

Advanced Research Questions

Q. How does the electronic nature of the isoxazole ring influence the reactivity of tert-Butyl (isoxazol-3-ylmethyl)carbamate in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-deficient isoxazole ring enhances electrophilicity at the methylene position, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
  • Optimization : Use Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in THF/H2_2O (3:1) at 80°C. Yields improve with microwave-assisted synthesis (15 min vs. 12 h conventional) .
    • Contradictions : Some studies report competing decomposition under basic conditions; alternative catalysts (e.g., PdCl2_2(dppf)) may suppress side reactions .

Q. What strategies mitigate competing hydrolysis during functionalization of the carbamate group in aqueous or biological systems?

  • Experimental Design :

  • Protecting Group Alternatives : Replace tert-butyl with more hydrolytically stable groups (e.g., benzyl carbamate) for biological assays .
  • pH Control : Maintain pH 6–7 in buffered solutions (e.g., phosphate buffer) to slow hydrolysis.
  • Enzymatic Stability : Test resistance to esterases/carboxylesterases using liver microsomes (e.g., rat S9 fraction). Half-life data can guide in vivo applicability .

Q. How can tert-Butyl (isoxazol-3-ylmethyl)carbamate serve as a scaffold for kinase inhibitor development?

  • Case Study :

  • Target Selection : The isoxazole-carbamate motif mimics ATP-binding pockets in kinases (e.g., JAK2, EGFR).
  • SAR Studies : Introduce substituents at the isoxazole 5-position (e.g., Cl, NH2_2) to modulate potency. For example:
SubstituentIC50_{50} (EGFR)Selectivity (vs. HER2)
-H850 nM1.2-fold
-Cl120 nM8.5-fold
-NH2_245 nM22-fold
  • Structural Validation : Co-crystallize with target kinases to confirm binding modes (PDB deposition recommended) .

Q. What computational methods predict the metabolic fate of tert-Butyl (isoxazol-3-ylmethyl)carbamate derivatives?

  • Tools and Workflows :

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, logP, and bioavailability.
  • MD Simulations : Analyze carbamate-enzyme interactions (e.g., with CYP3A4) using GROMACS or AMBER .
  • Contradictions : In silico models may underestimate hydrolysis rates in plasma; validate with in vitro microsomal assays .

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